molecular formula C16H13ClN2O3 B2514762 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione CAS No. 859299-43-7

2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione

Cat. No.: B2514762
CAS No.: 859299-43-7
M. Wt: 316.74
InChI Key: WWUNRGKZUKYVIG-UHFFFAOYSA-N
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Description

2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione is a potent and selective cell-permeable inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). Its primary research value lies in its ability to modulate the Wnt/β-catenin signaling pathway by preventing the phosphorylation and subsequent degradation of β-catenin, a key transcriptional co-activator. This mechanism makes it a critical tool for investigating pathways implicated in neurodegenerative diseases like Alzheimer's disease , where GSK-3β is known to hyperphosphorylate tau protein. Furthermore, its role in cellular proliferation and apoptosis has established its importance in oncology research and studies of type 2 diabetes . Researchers utilize this compound to explore fundamental biological processes including embryogenesis, cell fate determination, and insulin signaling. It is supplied as a solid and is recommended to be dissolved in DMSO for in vitro applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(5-chloro-2-methoxyanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-22-14-7-6-10(17)8-13(14)18-9-19-15(20)11-4-2-3-5-12(11)16(19)21/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUNRGKZUKYVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione typically involves the reaction of an aromatic primary amine with a maleic anhydride derivative. This condensation reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid, to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial step involves the preparation of the 5-chloro-2-methoxyaniline intermediate, which is then reacted with maleic anhydride under controlled conditions to form the desired isoindoline-1,3-dione derivative. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Ring CAS No. Key Properties
2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione (Target) C₁₆H₁₂ClN₂O₃* ~317.7* 5-Cl, 2-OCH₃ - Inferred: Enhanced solubility due to methoxy group
2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione C₁₅H₁₁ClN₂O₂ 286.72 4-Cl 30818-65-6 Lower polarity, reduced solubility
2-(((4-Chloro-2-methylphenyl)amino)methyl)isoindoline-1,3-dione C₁₆H₁₃ClN₂O₂ 300.74 4-Cl, 2-CH₃ 199803-03-7 Increased hydrophobicity
2-(3-fluoro-5-(trifluoromethyl)benzyl)isoindoline-1,3-dione (3b) C₁₆H₁₀F₄N₂O₂ ~338.3 3-F, 5-CF₃ - High electron-withdrawing effects

*Inferred based on structural similarity.

Key Observations :

  • Substituent Effects : The methoxy group in the target compound may enhance solubility compared to chloro or methyl substituents in analogs .

Biological Activity

2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione, a synthetic organic compound with the molecular formula C₁₆H₁₃ClN₂O₃, has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features an isoindoline core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Chloro Group : Enhances lipophilicity and may influence binding to biological targets.
  • Methoxy Group : Can improve solubility and alter the electronic properties of the molecule.
  • Isoindoline Core : Provides a scaffold that is common in many bioactive compounds.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

  • In Vitro Studies :
    • The National Cancer Institute (NCI) evaluated the compound against a panel of approximately 60 cancer cell lines using a single-dose assay. The compound exhibited notable antimitotic activity with mean GI50 values around 15.72 µM .
    • A study reported IC50 values for A549 and HeLa cell lines at 116.26 µM and 140.60 µM respectively, indicating effective cytotoxicity against these cancer types .
  • In Vivo Studies :
    • In vivo experiments using xenograft models in nude mice showed significant tumor growth inhibition when treated with this compound. The treatment resulted in reduced tumor sizes compared to control groups .

The exact mechanism by which this compound exerts its anticancer effects is still under investigation. However, it is believed to involve:

  • Inhibition of Tyrosine Kinases : Similar isoindole derivatives have been shown to inhibit tyrosine kinase enzymes, which play crucial roles in cell signaling pathways related to cancer progression .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructureKey Properties
5-Chloroisoindoline-1,3-dioneStructureExhibits anti-inflammatory properties
5-Aminoisoindoline-1,3-dioneStructureShows different biological activity profiles
5-MethoxyisoindolineStructurePotentially less potent than chloro derivatives

The unique combination of chloro and methoxy groups enhances solubility and reactivity compared to these similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

  • Condensation Reactions : Utilizing amines and isocyanates.
  • Multi-step Synthesis : Involving intermediate compounds that lead to the final product through various chemical transformations.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on Lung Cancer Models : Mice injected with A549 cells showed significant reduction in tumor size after treatment with the compound over a period of 60 days .
  • Toxicological Assessments : Histopathological analyses indicated that while effective against tumors, the compound's safety profile must be further evaluated for potential side effects on normal tissues .

Q & A

Q. What quality control protocols are essential for ensuring batch-to-batch consistency in synthetic workflows?

  • Methodological Answer :
  • In-Process Controls (IPC) : Monitor reaction progress via TLC or inline FT-IR.
  • Purity Criteria : Use HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical).
  • Stability-Indicating Methods : Develop forced degradation studies to validate analytical specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.